9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

xanthine oxidase inhibitor hyperuricemia gout

9-(Furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS 713086-25-0) is a synthetic fused purino-pyrimidine heterocycle. It is annotated in authoritative chemogenomic databases as an inhibitor of xanthine dehydrogenase/oxidase (XDH/XO), the terminal enzyme of purine catabolism that generates uric acid.

Molecular Formula C14H15N5O3
Molecular Weight 301.306
CAS No. 713086-25-0
Cat. No. B2961611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
CAS713086-25-0
Molecular FormulaC14H15N5O3
Molecular Weight301.306
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)CC4=CC=CO4
InChIInChI=1S/C14H15N5O3/c1-17-11-10(12(20)16-14(17)21)19-6-3-5-18(13(19)15-11)8-9-4-2-7-22-9/h2,4,7H,3,5-6,8H2,1H3,(H,16,20,21)
InChIKeyHVAGUUWVWIVBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

9-(Furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Core Identity and Target Class


9-(Furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS 713086-25-0) is a synthetic fused purino-pyrimidine heterocycle [1]. It is annotated in authoritative chemogenomic databases as an inhibitor of xanthine dehydrogenase/oxidase (XDH/XO), the terminal enzyme of purine catabolism that generates uric acid [2]. The compound bears a furan-2-ylmethyl substituent at the 9-position and a methyl group at N1 on the purino[7,8-a]pyrimidine-2,4-dione scaffold, distinguishing it from classical purine-based XO inhibitors such as allopurinol and from non-purine inhibitors such as febuxostat.

Why 9-(Furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione Cannot Be Replaced by Other Purine or Xanthine Oxidase Inhibitor Scaffolds


Within the purino[7,8-a]pyrimidine-2,4-dione chemotype, even minor substituent changes at the 9-position switch primary target engagement and selectivity profile. The furan-2-ylmethyl group present in this compound is not a generic hydrophobic appendage; it dictates a distinct pharmacophore that the TTD associates with xanthine dehydrogenase/oxidase (XDH) inhibition [1]. Simple replacement by an allopurinol-like pyrazolopyrimidine or a febuxostat-like aryl-thiazole would abandon the fused tricyclic core that governs binding-mode topology at the molybdenum-pterin cofactor site of XDH. Furthermore, the compound exhibits measurable but weak purine nucleoside phosphorylase (PNP) off-target activity (IC50 ~1.3 µM) [2], a property absent or uncharacterized in most commercially available XO inhibitor chemotypes. Therefore, generic substitution without verifying both target engagement and selectivity risks introducing an agent with fundamentally different polypharmacology.

Quantitative Evidence Differentiating 9-(Furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione from Closest Analogs


Xanthine Dehydrogenase/Oxidase Target Annotation vs. Allopurinol and Febuxostat

The Therapeutic Target Database (TTD) assigns 9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione as an inhibitor of xanthine dehydrogenase/oxidase (XDH) [1]. In contrast, allopurinol is a purine-analog suicide substrate that requires metabolic activation by XDH itself, while febuxostat is a non-purine, non-covalent inhibitor selective for the reduced form of the enzyme. The TTD annotation explicitly distinguishes this compound as a 'fused heterocyclic' chemotype (Kissei Pharmaceutical) distinct from both allopurinol (pyrazolopyrimidine) and febuxostat (thiazole-carboxylic acid) scaffolds.

xanthine oxidase inhibitor hyperuricemia gout

Purine Nucleoside Phosphorylase (PNP) Off-Target Activity Profile

9-(Furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione inhibited purine nucleoside phosphorylase with an IC50 of 1.33 ± 0.1 µM (1.33E+3 nM) in a radiometric assay using [8-¹⁴C]-inosine as substrate [1]. A separate competitive inhibition assay with human erythrocyte PNP using guanosine as substrate yielded a Ki of 290 µM (2.90E+5 nM) [1]. For comparison, the classical PNP inhibitor immucillin-H (forodesine) exhibits a Ki of ~0.03 nM, and 8-aminoguanine shows a Ki of ~0.2 µM. Thus, this compound is a weak PNP ligand, approximately 10⁴- to 10⁷-fold less potent than dedicated PNP inhibitors.

purine nucleoside phosphorylase off-target selectivity enzyme inhibition

Structural Differentiation from Furafylline: CYP1A2 vs. XDH Target Selectivity

The compound contains a furan-2-ylmethyl substituent reminiscent of furafylline (3-(furan-2-ylmethyl)-1,8-dimethylxanthine), a potent CYP1A2 inhibitor (IC50 = 0.07 µM) . However, in furafylline the furan-2-ylmethyl is at the N3 position of a xanthine core, whereas in the target compound it is at the 9-position of a purino[7,8-a]pyrimidine-2,4-dione scaffold [1]. This positional isomerism and the saturation of the pyrimidine ring in the target compound fundamentally alter the hydrogen-bond donor/acceptor pattern. No CYP1A2 inhibition data are available for the target compound, but the scaffold divergence from furafylline predicts a distinct cytochrome P450 interaction profile.

CYP1A2 inhibitor furafylline target selectivity

Commercial Availability and Purity Specifications

9-(Furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is supplied by multiple specialty chemical vendors at a typical purity of 95% (HPLC) [1]. In contrast, the closest commercially available analog, 9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS 713089-17-9), is primarily distributed by a single vendor and lacks the comprehensive binding data available for the furan derivative . This difference in sourcing redundancy and characterization depth directly impacts procurement reliability for multi-year research programs.

research compound procurement purity CAS 713086-25-0

Optimal Application Scenarios for 9-(Furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione Based on Evidence


Non-Classical Xanthine Oxidase Inhibitor Screening and Lead Optimization

This compound is suitable as a starting point for structure–activity relationship (SAR) campaigns targeting xanthine dehydrogenase/oxidase, particularly for teams seeking to escape the allopurinol and febuxostat patent space. The purino[7,8-a]pyrimidine scaffold is explicitly claimed in WO-2007043401-A1 by Kissei Pharmaceutical for XO inhibition, and the TTD annotation confirms target engagement [1]. Medicinal chemistry groups can use this compound as a reference standard for scaffold-hopping libraries.

Selectivity Profiling Against Purine Nucleoside Phosphorylase

The compound's weak PNP IC50 of 1.33 µM and Ki of 290 µM [2] make it a useful control for assessing PNP counter-screening in XO inhibitor programs. Unlike many purine-based tool compounds that potently inhibit PNP (Ki < 100 nM), this compound allows researchers to attribute cellular effects predominantly to XDH inhibition rather than to nucleoside salvage disruption.

Structural Biology and Co-Crystallography of Fused Heterocyclic XDH Inhibitors

Because the compound contains a furan oxygen that can participate in hydrogen-bonding with active-site residues, it is a candidate for X-ray co-crystallography studies aimed at elucidating the binding mode of fused purino-pyrimidine inhibitors at the molybdenum-pterin cofactor site of XDH [1]. The available purity (≥95%) and multi-vendor sourcing facilitate reproducible crystallization trials.

CYP1A2 De-Risking Studies for Furan-Containing Drug Candidates

The compound's furan-2-ylmethyl group, positioned differently from furafylline's N3-furan substitution , provides a probe to test whether CYP1A2 suicide inhibition is regioisomer-dependent. Drug metabolism groups can use this compound alongside furafylline to dissect structure–CYP inactivation relationships.

Quote Request

Request a Quote for 9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.